2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)
CAS No.:
Cat. No.: VC18475162
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | [(6S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-6-yl]methanol |
| Standard InChI | InChI=1S/C9H18N2O/c12-7-9-3-1-2-8-6-10-4-5-11(8)9/h8-10,12H,1-7H2/t8-,9-/m0/s1 |
| Standard InChI Key | ITBZIIRMASQCRM-IUCAKERBSA-N |
| Isomeric SMILES | C1C[C@H]2CNCCN2[C@@H](C1)CO |
| Canonical SMILES | C1CC2CNCCN2C(C1)CO |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound features a bicyclic framework comprising a pyridine ring fused to a pyrazine moiety, both in octahydro (fully saturated) configurations. The 6R,9aR relative stereochemistry dictates its three-dimensional conformation, influencing intermolecular interactions and biological activity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 781640-33-3 |
| PubChem CID | 68681806 |
The methanol group at position 6 introduces a polar hydroxyl moiety, enhancing solubility and enabling derivatization via esterification or etherification .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinctive signals for the methine protons adjacent to the pyrazine nitrogen (δ 3.2–3.8 ppm) and the methanol group (δ 4.1–4.3 ppm). Mass spectrometry reveals a molecular ion peak at m/z 170.25, consistent with the molecular formula.
Synthesis and Optimization Strategies
Key Synthetic Pathways
Synthesis typically begins with the cyclization of appropriately substituted piperazine precursors under controlled conditions. A representative route involves:
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Ring Formation: Condensation of 1,2-diamines with α-keto esters to construct the pyrazine ring .
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, yielding the octahydro structure.
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Functionalization: Introduction of the methanol group via nucleophilic substitution or oxidation-reduction sequences .
Reaction Optimization
Critical parameters include solvent polarity, temperature, and catalyst selection. For instance, methanol or ethanol as solvents at 60–80°C optimizes cyclization yields (~75%), while palladium acetate (Pd(OAc)₂) enhances hydrogenation efficiency . Impurity profiles are minimized using chromatographic purification (silica gel, ethyl acetate/hexane).
Chemical Reactivity and Stability
Functional Group Transformations
The methanol group undergoes esterification with acyl chlorides (e.g., acetyl chloride) to yield lipophilic derivatives, while oxidation with Jones reagent produces a carboxylic acid analog. The pyrazine nitrogen participates in acid-base reactions, forming salts with HCl or trifluoroacetic acid .
Environmental Stability
The compound exhibits pH-dependent stability, degrading rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, necessitating storage at −20°C under inert atmospheres.
Applications in Drug Development and Material Science
Pharmaceutical Candidates
Derivatives of this compound are patented as anxiolytics (Patent CA2200959C), with improved blood-brain barrier permeability compared to classical agents . Clinical trials for Parkinson’s disease are pending, leveraging its MAO-B inhibition.
Material Science Innovations
The rigid bicyclic structure serves as a scaffold for liquid crystal polymers. Functionalization with alkyl chains (C₁₂–C₁₈) yields mesogens with nematic phases at room temperature, suitable for display technologies.
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